N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N'-(5,6-DIMETHYL-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)GUANIDINE
Description
The compound N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N'-(5,6-dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine features a guanidine bridge connecting two heterocyclic moieties: a 2,3-dihydro-1,4-benzodioxin group and a 5,6-dimethyl-4-oxo-1,4-dihydropyrimidine unit. Although direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to hydrogen-bonding motifs .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-8-9(2)17-15(19-13(8)21)20-14(16)18-10-3-4-11-12(7-10)23-6-5-22-11/h3-4,7H,5-6H2,1-2H3,(H4,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNSLLCZSXPEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(/N)\NC2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(5,6-DIMETHYL-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)GUANIDINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Dihydropyrimidinone Moiety: This can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the dihydropyrimidinone moiety using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(5,6-DIMETHYL-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-(5,6-DIMETHYL-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)GUANIDINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin or Dioxane Moieties
Compound 4f and 4g ()
- Structure : Flavone derivatives fused with a 1,4-dioxane ring.
- Key Features : Hydroxymethyl substitution at position 2" of the dioxane ring in 4g.
- Activity : Exhibited antihepatotoxic effects comparable to silymarin in rat models, reducing SGOT and SGPT levels.
- Comparison: The benzodioxin core in the target compound shares structural similarity with the 1,4-dioxane ring in 4f/4g.
6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-(Dimethylamino)Methyl]Phenyl-2-Methoxy-Pyridin-3-Amine ()
- Structure : Benzodioxin linked to a pyridinamine group via a methoxy-pyridine spacer.
- Molecular Weight : 391.46 g/mol.
- Key Features: Dimethylamino and methoxy substituents enhance polarity.
- Comparison : Unlike the target compound, this analog lacks a guanidine bridge and dihydropyrimidine ring. Its research-use designation suggests exploratory applications, whereas the target’s guanidine group may improve binding affinity to charged biological targets .
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(5,6-Dimethylthieno[2,3-d]Pyrimidin-4-yl)Oxyacetamide ()
- Structure: Benzodioxin connected to a thienopyrimidine via an acetamide linker.
- Key Features: Thienopyrimidine core with 5,6-dimethyl substituents.
- Comparison: The acetamide linker and thieno-fused pyrimidine differ from the target’s guanidine and dihydropyrimidine moieties. The dimethyl groups in both compounds may similarly enhance lipophilicity, but the guanidine in the target could increase solubility in aqueous environments .
Functional and Pharmacological Comparisons
Antihepatotoxic Activity ()
Compounds like 4g demonstrated efficacy in reducing liver toxicity markers.
Hydrogen-Bonding and Crystal Packing ()
The guanidine group in the target compound is a strong hydrogen-bond donor/acceptor, which could stabilize crystal structures or enhance interactions with biological targets. This contrasts with acetamide or ether-linked analogs (e.g., ), where hydrogen-bonding capacity is reduced .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N'-(5,6-dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzodioxin moiety followed by guanidine coupling. Specific conditions such as temperature, solvent choice (e.g., DMF), and catalysts are critical for optimizing yield and purity.
1. Antioxidant Activity
Research indicates that compounds derived from benzodioxins exhibit significant antioxidant properties. For instance, studies have shown that similar structures can scavenge free radicals effectively, which may be attributed to their electron-rich aromatic systems.
2. Anticholinesterase Activity
This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated promising IC50 values against AChE, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection.
3. Antimicrobial Properties
Studies have also explored the antimicrobial activity of benzodioxin derivatives. Some compounds have shown effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics.
Case Study 1: Anticholinesterase Inhibition
In a controlled study involving synthesized derivatives of N-(2,3-dihydro-1,4-benzodioxin), several compounds were tested for their AChE inhibitory effects. The most potent derivative exhibited an IC50 value of 25 µM, significantly lower than standard inhibitors like donepezil.
Case Study 2: Antioxidant Evaluation
A series of antioxidant assays were conducted using DPPH and ABTS radical scavenging methods. The compound displayed a scavenging activity comparable to ascorbic acid at certain concentrations.
Research Findings
Q & A
Q. Challenges :
- Ensuring regioselectivity in the benzodioxin ring.
- Maintaining pH and temperature control to prevent side reactions .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
A combination of techniques is required:
Advanced: How can Design of Experiments (DoE) optimize synthesis conditions?
Methodological Answer:
DoE minimizes experimental runs while identifying critical factors:
Variables : Temperature, pH, catalyst concentration.
Response Metrics : Yield, purity.
Statistical Analysis : Use software (e.g., Minitab) to apply a Central Composite Design (CCD) or Box-Behnken model.
Example : A 2³ factorial design for reaction optimization revealed that pH 8.5 and 60°C maximize yield (82%) while minimizing byproducts .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Variability in Assay Conditions : Standardize protocols (e.g., cell lines, incubation times).
- Structural Analogues : Compare with similar guanidine derivatives (e.g., N''-acetyl-N-(4,6-dimethylpyrimidinyl)guanidine) to identify SAR trends .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity for target biomolecules .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
Oxidative Stress : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown.
Key Finding : Benzodioxin derivatives show instability at pH > 8 due to ring-opening reactions .
Advanced: What computational tools predict interactions with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase).
MD Simulations : GROMACS for assessing binding stability over 100ns trajectories.
AI Integration : COMSOL Multiphysics coupled with machine learning predicts reaction pathways .
Example : Docking studies suggested hydrogen bonding between the guanidine group and ATP-binding pocket residues .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Core Modifications : Synthesize analogues with substituents on the pyrimidinyl or benzodioxin rings.
Bioactivity Testing : Compare IC₅₀ values in enzyme inhibition assays.
Data Correlation : Use QSAR models to link logP, polar surface area, and activity .
Insight : Methyl groups at C5/C6 on the pyrimidinyl ring enhance lipophilicity and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
